Sulthiame vs. Levetiracetam: 6-Month Seizure Freedom and Treatment Failure Rates in Pediatric BECTS
In a prospective, randomized, double-blinded trial (German HEAD Study) comparing sulthiame (STM) to levetiracetam (LEV) in children with BECTS, STM demonstrated a lower treatment failure rate: 9.1% (2/22) compared to 19.0% (4/21) for LEV (p = 0.412) . Although the study was underpowered to confirm non-inferiority, the direction and magnitude of the difference (9.9 percentage points) favor STM.
| Evidence Dimension | Treatment failure rate (seizure recurrence within 6 months) |
|---|---|
| Target Compound Data | 9.1% (2/22 patients) |
| Comparator Or Baseline | 19.0% (4/21 patients) for levetiracetam |
| Quantified Difference | 9.9 percentage points lower with STM |
| Conditions | Randomized, double-blinded, controlled trial; BECTS patients; dosages: STM ~6 mg/kg, LEV ~30 mg/kg; 6-month observation period |
Why This Matters
For procurement decisions in pediatric neurology research or clinical trial supply, this head-to-head data supports STM as a compound with a favorable seizure-freedom profile relative to a widely used comparator in a well-defined epilepsy syndrome.
- [1] Borggraefe I, Bonfert M, Bast T, et al. Levetiracetam vs. sulthiame in benign epilepsy with centrotemporal spikes in childhood: a double-blinded, randomized, controlled trial (German HEAD Study). Eur J Paediatr Neurol. 2013;17(5):507-514. doi:10.1016/j.ejpn.2013.03.014 View Source
